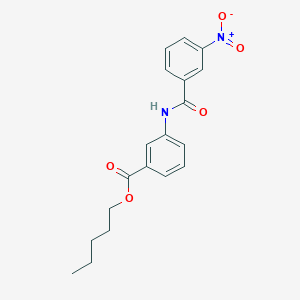

Pentyl 3-({3-nitrobenzoyl}amino)benzoate

Description

Pentyl 3-({3-nitrobenzoyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a pentyl alkoxy group and an amide-linked 3-nitrobenzoyl moiety. The compound’s key structural features include:

- Pentyl ester group: Enhances lipophilicity compared to shorter-chain esters like methyl or ethyl .

- Benzoate backbone: Provides a rigid aromatic platform for functionalization, common in pharmaceuticals and agrochemicals .

The absence of direct synthesis or characterization data in the evidence necessitates extrapolation from structurally similar compounds, such as nitro-substituted benzoates and amino-linked esters.

Properties

Molecular Formula |

C19H20N2O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

pentyl 3-[(3-nitrobenzoyl)amino]benzoate |

InChI |

InChI=1S/C19H20N2O5/c1-2-3-4-11-26-19(23)15-8-5-9-16(12-15)20-18(22)14-7-6-10-17(13-14)21(24)25/h5-10,12-13H,2-4,11H2,1H3,(H,20,22) |

InChI Key |

AQAMPQWJWDSPDR-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Ester Chain Length : Pentyl esters (e.g., pentyl 4-nitrobenzoate) exhibit higher logP values (~3.5–4.0) than ethyl or methyl analogues, suggesting greater membrane permeability .

- Nitro Position : The 3-nitro substitution (meta) in the target compound may confer distinct electronic effects compared to 4-nitro (para) isomers, altering reactivity in electrophilic substitution or reduction reactions .

- Amide vs.

Inference for Target Compound :

- Likely synthesized via a two-step process: Amide Coupling: 3-Nitrobenzoyl chloride reacts with 3-aminobenzoic acid to form 3-({3-nitrobenzoyl}amino)benzoic acid. Esterification: Pentanol reacts with the carboxylic acid under Steglich or DCC/DMAP conditions .

- Expected challenges include steric hindrance during amide formation and purification of the nitro-substituted product.

Table 3: Comparative Properties

Notable Findings:

- The pentyl chain and nitroamide group likely make the compound suitable for lipid-rich environments (e.g., cell membranes) but may limit aqueous solubility .

- Compared to 3,4,5-trimethoxy benzoates (e.g., ), the target compound lacks methoxy electron-donating groups, which could reduce π-π stacking interactions in enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.